2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide
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Overview
Description
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-bromobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 4-methoxy-2-nitroaniline in the presence of acetic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom in the oxadiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole: Another oxadiazole derivative with similar structural features but different substituents.
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide: A compound with a similar core structure but different functional groups.
Uniqueness
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the oxadiazole ring, makes it a versatile compound for various applications.
Properties
CAS No. |
332100-52-4 |
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Molecular Formula |
C17H13BrN4O5S |
Molecular Weight |
465.3g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H13BrN4O5S/c1-26-10-6-7-13(14(8-10)22(24)25)19-15(23)9-28-17-21-20-16(27-17)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H,19,23) |
InChI Key |
LENGIZQQDRTBKR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)[N+](=O)[O-] |
Origin of Product |
United States |
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